![molecular formula C9H12BrNO3S B2711863 3-Bromo-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide CAS No. 2225137-03-9](/img/structure/B2711863.png)
3-Bromo-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide
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Description
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Properties
Another research focused on the synthesis and anticancer properties of a novel compound, highlighting the potential of benzenesulfonamide derivatives in developing anticancer agents (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Gas-Liquid Chromatography Applications
Vandenheuvel and Gruber (1975) explored N-dimethylaminomethylene derivatives for the gas-liquid chromatography of primary sulfonamides, demonstrating the utility of these compounds in analytical chemistry for the separation and analysis of sulfonamides (Vandenheuvel & Gruber, 1975).
Photocatalytic Applications
Further research into zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents revealed their suitability and efficiency for photocatalytic applications, indicating their role in environmental remediation and green chemistry solutions (Gülen Atiye Öncül, Öztürk, & Pişkin, 2021).
Bromination Catalyst
Bennett et al. (2008) described a xerogel-sequestered selenoxide catalyst for brominations with hydrogen peroxide and sodium bromide in an aqueous environment. This highlights an application in synthetic organic chemistry, particularly for the efficient and environmentally friendly synthesis of brominated compounds (Bennett, Tang, Mcmaster, Bright, & Detty, 2008).
properties
IUPAC Name |
3-bromo-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-11(2)15(13,14)8-4-3-7(6-12)9(10)5-8/h3-5,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABDRUJJPPRHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |
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